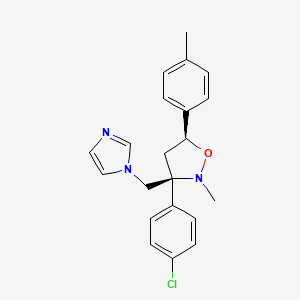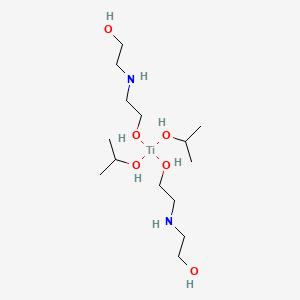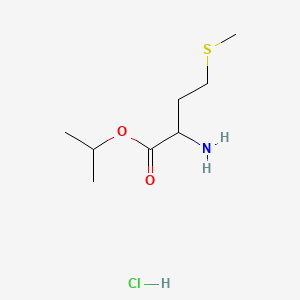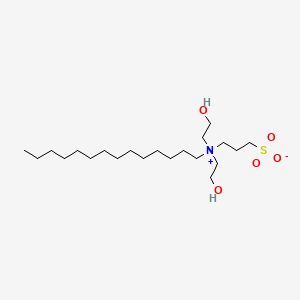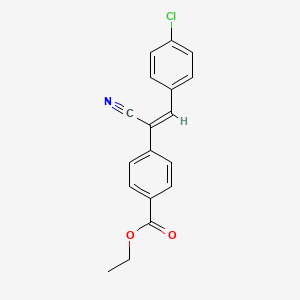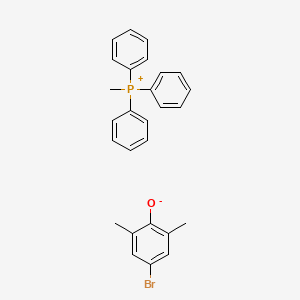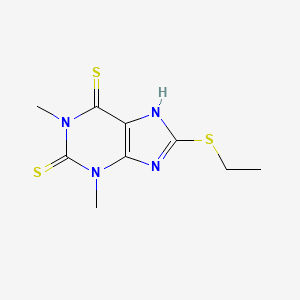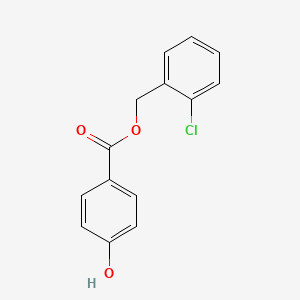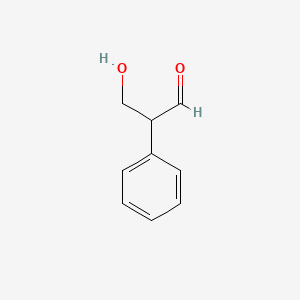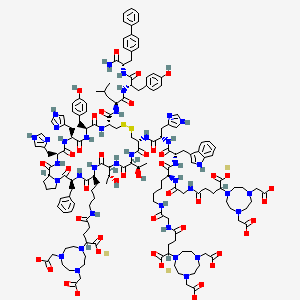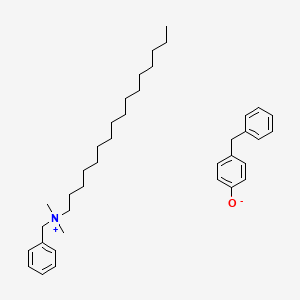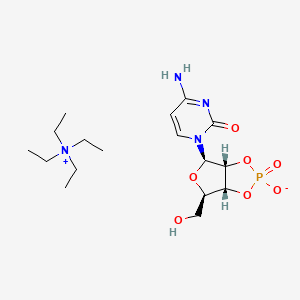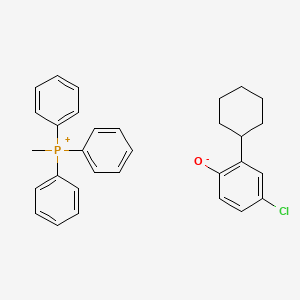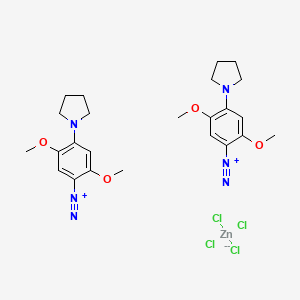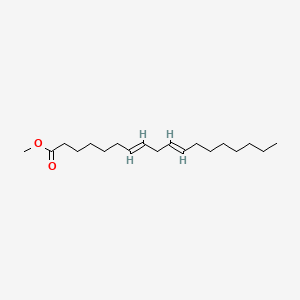
7,10-Octadecadienoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10-Octadecadienoic acid, methyl ester is a chemical compound with the molecular formula C19H34O2 and a molecular weight of 294.47 g/mol . . This compound is a type of fatty acid methyl ester, which is commonly found in various natural oils and fats. It is typically a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ethyl acetate .
Méthodes De Préparation
. The reaction is typically catalyzed by an acid or base, such as sulfuric acid or sodium methoxide, under reflux conditions. The reaction can be represented as follows:
7,10-Octadecadienoic acid+Methanol→7,10-Octadecadienoic acid, methyl ester+Water
In industrial settings, the production of this compound often involves the transesterification of vegetable oils, which are rich in linoleic acid, with methanol in the presence of a catalyst .
Analyse Des Réactions Chimiques
7,10-Octadecadienoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and hydroperoxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can be reduced to form saturated esters using reducing agents such as hydrogen in the presence of a metal catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
7,10-Octadecadienoic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: This compound is studied for its role in biological membranes and its effects on cell signaling pathways.
Medicine: Research has explored its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the production of biodiesel and as a component in lubricants and surfactants
Mécanisme D'action
The mechanism of action of 7,10-Octadecadienoic acid, methyl ester involves its incorporation into biological membranes, where it can influence membrane fluidity and function. It may also interact with specific receptors and enzymes, modulating various signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
7,10-Octadecadienoic acid, methyl ester can be compared with other similar compounds, such as:
9,12-Octadecadienoic acid, methyl ester:
10,12-Octadecadienoic acid, methyl ester: This compound has a different configuration of double bonds, which can affect its reactivity and applications .
The uniqueness of this compound lies in its specific double bond positions, which can influence its chemical behavior and biological activity.
Propriétés
Numéro CAS |
56554-24-6 |
|---|---|
Formule moléculaire |
C19H34O2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
methyl (7E,10E)-octadeca-7,10-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10,12-13H,3-8,11,14-18H2,1-2H3/b10-9+,13-12+ |
Clé InChI |
QETDZFXKONOEOC-OKLKQMLOSA-N |
SMILES isomérique |
CCCCCCC/C=C/C/C=C/CCCCCC(=O)OC |
SMILES canonique |
CCCCCCCC=CCC=CCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


